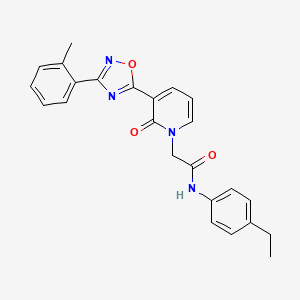![molecular formula C29H30N4O5 B2496768 N-(4-méthoxyphényl)-2-[3-{4-[2-(isobutylamino)-2-oxoéthyl]phényl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acétamide CAS No. 1215749-19-1](/img/no-structure.png)
N-(4-méthoxyphényl)-2-[3-{4-[2-(isobutylamino)-2-oxoéthyl]phényl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules with potential significance in medicinal chemistry and material science due to its complex structure, which includes functional groups like isobutylamino, acetamide, and methoxyphenyl moieties. These functional groups suggest the compound could have interesting reactivity and binding properties.
Synthesis Analysis
The synthesis of complex molecules such as this typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Analogous compounds have been synthesized through reactions involving substituted aryl aldehydes, acetic anhydride, and catalysts like sodium acetate and zinc oxide for cyclization and condensation reactions (N. Rao et al., 2020). These methods highlight the complexity and the need for precise conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure of compounds within this class is often determined using advanced spectral data such as 1H NMR, 13C NMR, and LC-MS, alongside elemental analysis. This analytical approach helps in confirming the molecular framework and the position of various substituents (A. El-Azab et al., 2016).
Applications De Recherche Scientifique
Inhibition de l'anhydrase carbonique
N-(4-méthoxyphényl)-2-[3-{4-[2-(isobutylamino)-2-oxoéthyl]phényl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acétamide: (appelons-le Composé X pour simplifier) présente une activité inhibitrice de l'anhydrase carbonique. Les anhydrases carboniques sont des enzymes impliquées dans le maintien de l'équilibre acido-basique et la sécrétion de fluides dans divers tissus. Des chercheurs ont exploré le Composé X comme traitement potentiel du glaucome en raison de sa capacité à réduire la pression intraoculaire après application topique .
Photo-initiateur en polymérisation
Le phényl(2,4,6-triméthylbenzoyl)phosphinate de lithium (LAP) est un photo-initiateur radicalaire utilisé pour initier la polymérisation radicalaire en chaîne lors de l'exposition à la lumière. Le Composé X, avec sa structure aromatique et ses groupes fonctionnels, pourrait trouver des applications dans des processus de polymérisation photo-initiés similaires .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 2-(2-oxoethyl)-4-(4-hydroxyphenyl)-3,4-dihydroquinazoline-3,4-dione, followed by the reaction with isobutylamine and acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-N-(4-methoxyphenyl)acetamide", "2-(2-oxoethyl)-4-(4-hydroxyphenyl)-3,4-dihydroquinazoline-3,4-dione", "isobutylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 2-(2-oxoethyl)-4-(4-hydroxyphenyl)-3,4-dihydroquinazoline-3,4-dione in the presence of acetic acid to form 2-[3-(4-hydroxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.", "Step 2: Reaction of the intermediate product with isobutylamine in the presence of triethylamine and acetonitrile to form 2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.", "Step 3: Reaction of the final product with acetic anhydride in the presence of pyridine to form the desired compound, 2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide." ] } | |
Numéro CAS |
1215749-19-1 |
Formule moléculaire |
C29H30N4O5 |
Poids moléculaire |
514.582 |
Nom IUPAC |
2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-19(2)17-30-26(34)16-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)18-27(35)31-21-10-14-23(38-3)15-11-21/h4-15,19H,16-18H2,1-3H3,(H,30,34)(H,31,35) |
Clé InChI |
BWWVDCXLPIOPDE-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)
![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)
![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)
![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)